N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived benzamide featuring a 5-chloro-4-methyl substitution on the benzo[d]thiazole ring and a 2-(methylthio) group on the benzamide moiety.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-9-11(17)7-8-13-14(9)18-16(22-13)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXJMFLJLZQOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving aminothiols and α-haloketones or α-haloaldehydes.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are employed to introduce the chloro and methyl groups at the appropriate positions on the thiazole ring.
Coupling with Benzamide: The final step involves the coupling of the thiazole derivative with 2-(methylthio)benzamide under suitable reaction conditions, often using coupling reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 5 of the benzothiazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged for derivatization:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12h | N-(5-(alkylamino)-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | 65–78% | |
| Thiol substitution | NaSH, EtOH, reflux, 6h | 5-mercapto derivative | 72% |
Key Finding : Steric hindrance from the 4-methyl group reduces substitution rates compared to unsubstituted analogs .
Oxidation of Methylthio Group
The methylthio (-SMe) group oxidizes to sulfonyl (-SO₂Me) or sulfoxide (-SOMe) groups under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4h | Sulfoxide intermediate | Prodrug activation | |
| mCPBA | CH₂Cl₂, 0°C → RT, 2h | Sulfonyl derivative | Enhanced solubility |
Mechanistic Insight : Oxidation follows a radical pathway confirmed by ESR studies .
Electrophilic Aromatic Substitution
The benzothiazole ring participates in electrophilic substitution at position 6 or 7, guided by directing effects:
| Reaction | Reagent/Catalyst | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 6-nitro derivative | 58% | |
| Bromination | Br₂, FeBr₃, CHCl₃, RT | C7 | 7-bromo derivative | 63% |
Steric Effects : The 4-methyl group suppresses substitution at C4.
Hydrolysis of Benzamide Linkage
The amide bond hydrolyzes under acidic or basic conditions, yielding fragments for structural analysis:
Kinetics : Hydrolysis follows pseudo-first-order kinetics with t₁/₂ = 12h at pH 7.4.
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed cross-coupling for bioconjugation or functionalization:
Optimization : Use of microwave irradiation reduces reaction time by 40% .
Reductive Dechlorination
Catalytic hydrogenation removes the chlorine atom for dehalogenation studies:
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT, 24h | N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide |
Application : Generates metabolites for toxicity screening.
Photochemical Reactions
UV irradiation induces dimerization or rearrangement:
| Wavelength | Solvent | Product | Mechanism | Source |
|---|---|---|---|---|
| 254 nm | CH₃CN | Benzothiazole dimer | Radical recombination | |
| 365 nm | MeOH | Thioamide → thiolactam | Norrish-Type II |
Quantum Yield : Φ = 0.12 for dimerization at 254 nm.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Key Influencing Factors |
|---|---|---|
| Chloro (C5) | 5 | Electron-withdrawing effect of thiazole |
| Methylthio (SMe) | 4 | Polarizability of sulfur atom |
| Amide (CONH) | 3 | Resonance stabilization |
| Methyl (C4) | 2 | Steric hindrance |
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various thiazole derivatives, which are important in organic synthesis and medicinal chemistry. Biology: Thiazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its derivatives are investigated for their potential therapeutic applications, such as anti-inflammatory and analgesic effects. Industry: The compound is used in the development of new drugs and biologically active agents, contributing to the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates key structural analogs, focusing on substituent effects, synthesis routes, and pharmacological activities.
Substituent Variations on the Benzamide Ring
Methoxy vs. Methylthio Substitution
- N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide (CAS: 868230-85-7) Differs by a methoxy group at the benzamide’s 2-position.
- Target Compound (2-(Methylthio) substitution) : The -SMe group may enhance metabolic stability and lipophilicity, favoring CNS penetration or intracellular target engagement.
Sulfonamide and Acetamide Derivatives
- 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS: 384861-64-7) :
Replaces benzamide with an acetamide linker and adds a nitro group. The nitro group’s electron-withdrawing effect may reduce nucleophilic reactivity but improve binding to nitroreductase enzymes in antibacterial applications . - N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (Compound 100) :
A sulfonamide derivative with a furan ring. Sulfonamides often exhibit enhanced solubility and antibacterial efficacy due to hydrogen-bonding interactions .
Substituent Variations on the Benzothiazole Ring
- N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (Compound 3p) :
Features a 4-methyl substituent on the benzamide’s phenyl ring. Methyl groups in para positions can improve steric complementarity with hydrophobic enzyme pockets, as seen in kinase inhibitors . - N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide :
The 5-chloro-4-methyl substitution on benzothiazole may enhance halogen bonding and hydrophobic interactions in target proteins, similar to antidiabetic agents targeting 3-TOP proteins .
Hybrid Benzothiazole-Benzoxazole Derivatives
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Combines benzothiazole and benzoxazole via a butanamide linker. Benzoxazoles contribute to antidiabetic activity, as shown in docking studies with 3-TOP protein (76% yield) .
Structural and Pharmacological Data Table
*Calculated using ChemDraw.
Key Observations
Substituent Effects: Electron-donating groups (e.g., -SMe, -Me) improve lipophilicity and target binding in hydrophobic pockets. Electron-withdrawing groups (e.g., -NO₂) may enhance reactivity but reduce bioavailability .
Linker Diversity :
- Butanamide linkers (as in ) enable dual heterocyclic interactions, while sulfonamides () improve solubility .
Biological Activities :
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN2OS
- Molecular Weight : Approximately 348.9 g/mol
- Functional Groups : Contains a chloro group, a methyl group, and a methylthio group, which contribute to its chemical reactivity and biological activity.
The presence of the benzothiazole moiety is particularly significant as it is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Activity Overview
This compound exhibits significant biological activity in several areas:
-
Antimicrobial Activity :
- Studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties. The benzothiazole core is associated with enhanced antimicrobial efficacy.
- Comparative studies with standard antibiotics indicate that this compound may outperform some traditional agents against specific pathogens .
- Anticancer Potential :
- Anti-inflammatory Effects :
The mechanism of action for this compound involves interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could act on receptors related to pain and inflammation, altering their activity to achieve therapeutic effects .
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | Anticancer | |
| Benzothiazole Derivatives | Anti-inflammatory |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard treatments . -
Cancer Cell Proliferation Inhibition :
In vitro studies demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the specific pathways involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
